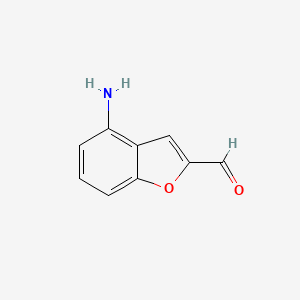![molecular formula C17H21N5O2 B11793600 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11793600.png)
1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyridazine rings in its structure makes it a unique molecule with significant pharmacological potential.
Métodos De Preparación
The synthesis of 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazolo ring followed by the construction of the pyridazine ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are crucial for determining the reaction pathway and yield.
Major Products: The products formed depend on the type of reaction and the reagents used. .
Aplicaciones Científicas De Investigación
1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Mecanismo De Acción
The mechanism of action of 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine include other triazolopyridazines and triazolothiadiazines. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Studied for their potential as energetic materials and explosives.
1,2,4-Triazolo[4,3-b]pyridazines: Similar to the compound , these are explored for their diverse pharmacological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H21N5O2 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C17H21N5O2/c1-10(2)16(18)17-20-19-15-8-6-12(21-22(15)17)11-5-7-13(23-3)14(9-11)24-4/h5-10,16H,18H2,1-4H3 |
Clave InChI |
QHUXVEQZKLGVDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC(=C(C=C3)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)

![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile](/img/structure/B11793533.png)



![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)



![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)


